4-Fluoro-3-formylbenzoic acid

Physical Chemistry Crystallization Engineering Process Chemistry

Sourcing a single-isomer difunctional benzoic acid with consistent batch purity often delays medicinal chemistry programs. 4-Fluoro-3-formylbenzoic acid (CAS 845885-90-7) solves this with its unique para-fluorine/meta-aldehyde substitution pattern, offering a melting point of 152-153 °C for efficient recrystallization and a computed XLogP3 of 1.0 ideal for CNS lead optimization. • Enables late-stage reductive amination, hydrazone formation, and cross-coupling at the aldehyde handle. • Electron-withdrawing fluorine modulates ring electronics for regioselective heterocycle synthesis. • Supplied with 97% purity and stored/shipped under cold chain (2-8 °C) to preserve aldehyde integrity. Reliable multi-gram availability supports both discovery and process chemistry workflows.

Molecular Formula C8H5FO3
Molecular Weight 168.12 g/mol
CAS No. 845885-90-7
Cat. No. B1306173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-formylbenzoic acid
CAS845885-90-7
Molecular FormulaC8H5FO3
Molecular Weight168.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C=O)F
InChIInChI=1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
InChIKeySKPWEADPCJMLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-formylbenzoic acid Overview


4-Fluoro-3-formylbenzoic acid (CAS 845885-90-7) is a difunctional aromatic carboxylic acid characterized by a para-fluorine atom and a meta-aldehyde group relative to the carboxylic acid moiety [1]. This specific substitution pattern confers distinct physicochemical properties—including a melting point of 152–153 °C, a density of 1.4 g/cm³, and a computed XLogP3 of 1.0—that differentiate it from structurally similar mono-functional or non-fluorinated benzoic acid derivatives . The compound is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, where the electron-withdrawing fluorine atom modulates reactivity and the aldehyde group provides a handle for condensation, reductive amination, and cross-coupling transformations .

Dual functionality: carboxylic acid and reactive aldehyde
Para-fluorine modulates electronic properties and regioselectivity
Versatile intermediate for fluorinated heterocycles and drug-like scaffolds

Why 4-Fluoro-3-formylbenzoic acid Has No Direct Substitute


Generic substitution of 4-fluoro-3-formylbenzoic acid with close analogs such as 3-formylbenzoic acid (lacking fluorine), 4-fluoro-3-methylbenzoic acid (replacing the aldehyde with a methyl group), or 4-fluoro-3-nitrobenzoic acid (replacing the aldehyde with a nitro group) is scientifically unsound due to divergent physicochemical properties and reactivity profiles. As demonstrated in the comparative evidence below, the presence of both the para-fluorine and meta-aldehyde functionalities in a single scaffold yields a distinct set of properties—including melting point, lipophilicity (LogP), and electronic characteristics—that directly impact crystallization behavior, solvent partitioning, and downstream synthetic compatibility [1]. These differences necessitate the procurement of the specific 4-fluoro-3-formylbenzoic acid isomer to ensure reproducibility in synthetic protocols and to achieve the desired physicochemical profile in final drug candidates or materials.

01 Non-fluorinated analogs lack para-F electronic effects, altering crystallization and reactivity.
02 Methyl-substituted analogs increase lipophilicity and lose aldehyde coupling versatility.
03 Nitro-substituted analogs introduce different electronic and thermal profiles, changing reaction compatibility.

4-Fluoro-3-formylbenzoic acid vs. Analogs: Evidence


Melting Point vs Non-Fluorinated Analog

The incorporation of a fluorine atom at the para position in 4-fluoro-3-formylbenzoic acid results in a significant depression of the melting point compared to the non-fluorinated analog, 3-formylbenzoic acid. This difference is critical for purification via recrystallization, formulation development, and understanding solid-state properties. The target compound exhibits a melting point of 152–153 °C , whereas 3-formylbenzoic acid melts at 173–175 °C . This represents a ΔTm of approximately -21 °C, attributable to the disruption of intermolecular hydrogen bonding networks by the electron-withdrawing fluorine substituent.

Melting Point Comparison
Cross-study comparable
152–153 °C
Δ −21 °C vs 3-formylbenzoic acid (173–175 °C)
Lower Tm may facilitate melt processing and solvent selection for recrystallization.
Data from reported literature values; verify reproducibility.
Physical Chemistry Crystallization Engineering Process Chemistry

Lipophilicity: Formyl vs Methyl Analog

Replacement of the aldehyde group in 4-fluoro-3-formylbenzoic acid with a methyl group in 4-fluoro-3-methylbenzoic acid dramatically increases lipophilicity, as quantified by the computed XLogP3 values. The target compound, bearing the polar aldehyde, has an XLogP3 of 1.0 [1], whereas the methyl analog exhibits an XLogP3 of 2.5 . This difference of 1.5 log units corresponds to a more than 30-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially less lipophilic. This property directly influences passive membrane permeability, aqueous solubility, and metabolic stability in drug discovery contexts.

Lipophilicity (XLogP3)
Cross-study comparable
Δ −1.5
vs 4-fluoro-3-methylbenzoic acid (2.5)
Lower lipophilicity may support solubility and reduce non-specific binding in lead optimization.
Computed XLogP3; verify experimentally for specific solvent systems.
Medicinal Chemistry ADME Properties Drug Design

Melting Point: Formyl vs Nitro Analog

Comparing the aldehyde-containing target compound to its nitro-substituted analog reveals a significant increase in melting point. 4-Fluoro-3-formylbenzoic acid melts at 152–153 °C , while 4-fluoro-3-nitrobenzoic acid exhibits a lower melting range of 120–124 °C . This ΔTm of approximately +30 °C indicates stronger intermolecular interactions in the crystal lattice of the aldehyde derivative, likely due to dipole-dipole interactions involving the aldehyde carbonyl. The higher melting point can be advantageous for reactions requiring elevated temperatures without premature melting and for achieving higher purity via recrystallization.

Melting Point Comparison
Cross-study comparable
152–153 °C
Δ +30 °C vs 4-fluoro-3-nitrobenzoic acid (120–124 °C)
Higher Tm may support high-temperature reactions and recrystallization purification.
Data from reported literature values; verify reproducibility.
Solid State Chemistry Thermal Analysis Process Safety

Cytochrome P450 Stability: Meta vs Para Substitution

While direct experimental data for 4-fluoro-3-formylbenzoic acid is not available, a class-level inference can be drawn from a study on CYP199A4 monooxygenase catalysis. The study demonstrated that meta-substituted benzoic acids, such as 3-formylbenzoic acid, are oxidized with lower activity than their para-substituted isomers. Specifically, 3-formylbenzoic acid exhibited reduced turnover compared to 4-formylbenzoic acid in CYP199A4 assays [1]. Since 4-fluoro-3-formylbenzoic acid contains a meta-aldehyde group relative to the carboxylic acid, it is predicted to share this property of reduced oxidative metabolism compared to para-substituted analogs. This metabolic stability could be a key differentiator for drug candidates requiring longer half-lives.

CYP Oxidation Stability
Class-level inference
Meta-substituted class: lower CYP199A4 oxidation vs para
May confer resistance to CYP-mediated oxidation; class-level inference.
No direct data for target compound; source-specific review required.
Drug Metabolism Enzyme Kinetics Medicinal Chemistry

Application Scenarios for 4-Fluoro-3-formylbenzoic acid


Fluorinated Pharmaceuticals: Lipophilicity Control

The computed XLogP3 of 1.0 for 4-fluoro-3-formylbenzoic acid—significantly lower than the 2.5 of the methyl analog—makes it an ideal starting material for medicinal chemistry programs seeking to reduce lipophilicity and improve solubility in lead compounds [1]. This is particularly valuable in CNS drug discovery, where lower LogP values are associated with reduced brain tissue binding and improved developability. The aldehyde group further allows for late-stage functionalization via reductive amination or hydrazone formation to install diverse pharmacophores.

Process Chemistry: Crystallization Optimization

The distinct melting point of 152–153 °C for 4-fluoro-3-formylbenzoic acid offers a practical advantage over its non-fluorinated analog (173–175 °C) in process chemistry workflows . The lower melting point facilitates melt-based reactions and reduces the energy input required for dissolution. Moreover, the intermediate melting point relative to the nitro analog (120–124 °C) provides a favorable window for recrystallization from common organic solvents, enabling efficient purification of multi-gram batches without thermal degradation of sensitive functional groups.

Metabolically Stable Drug Candidates

Based on class-level evidence that meta-substituted benzoic acids are less efficiently oxidized by cytochrome P450 enzymes than their para-substituted counterparts [2], 4-fluoro-3-formylbenzoic acid is a strategically advantageous scaffold for designing drug candidates with potentially improved metabolic stability. The meta-aldehyde orientation relative to the carboxylic acid may confer resistance to oxidative metabolism, a property that can be exploited to extend half-life and reduce clearance in lead optimization programs.

Fluorinated Heterocycle Precursor

The presence of both a fluorine atom and a reactive aldehyde group in 4-fluoro-3-formylbenzoic acid enables its use as a key intermediate in the synthesis of fluorinated heterocycles, such as benzimidazoles, quinazolines, and benzoxazoles . The electron-withdrawing fluorine atom modulates the electronic properties of the aromatic ring, influencing regioselectivity in electrophilic aromatic substitution and cross-coupling reactions. This makes the compound uniquely suited for constructing complex, fluorine-containing scaffolds with potential applications in agrochemicals and pharmaceuticals.

Application
Selection Property
Validation Focus
Fluorinated lead optimization
Controlled lipophilicity scaffold
Solubility & non-specific binding profiling
Crystallization process development
Moderate melting point profile
Recrystallization solvent screening & thermal processing
Metabolic stability assessment
Meta-aldehyde orientation for predicted CYP stability
CYP metabolism & clearance assessment in lead series
Fluorinated heterocycle synthesis
Dual fluorine/aldehyde functionality
Regioselective coupling & scaffold diversification

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